Sodium 6,6'-(ethene-1,2-diyl)bis(3-((4-ethoxyphenyl)diazenyl)benzenesulfonate)

Direct dye exhaustion substantivity temperature cellulose dyeing

Sodium 6,6'-(ethene-1,2-diyl)bis(3-((4-ethoxyphenyl)diazenyl)benzenesulfonate), known industrially as C.I. Direct Yellow 12 (C.I.

Molecular Formula C30H26N4Na2O8S2
Molecular Weight 680.7 g/mol
CAS No. 2870-32-8
Cat. No. B1231246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 6,6'-(ethene-1,2-diyl)bis(3-((4-ethoxyphenyl)diazenyl)benzenesulfonate)
CAS2870-32-8
Synonymschrysophenine
Molecular FormulaC30H26N4Na2O8S2
Molecular Weight680.7 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C30H28N4O8S2.2Na/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2;;/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
InChIKeyYQMJDPHTMKUEHG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 6,6'-(ethene-1,2-diyl)bis(3-((4-ethoxyphenyl)diazenyl)benzenesulfonate) (Direct Yellow 12): Core Identity and Class Positioning for Procurement Decisions


Sodium 6,6'-(ethene-1,2-diyl)bis(3-((4-ethoxyphenyl)diazenyl)benzenesulfonate), known industrially as C.I. Direct Yellow 12 (C.I. 24895, Chrysophenine GX), is a disazo stilbene direct dye synthesized from DSD acid via double diazotization, coupling with phenol, and ethylation with chloroethane [1]. With molecular weight 680.66 g/mol and molecular formula C₃₀H₂₆N₄Na₂O₈S₂, it belongs to the class of anionic water-soluble dyes that exhibit substantivity for cellulosic fibers without requiring mordants . Its commercial significance spans textile dyeing of cotton, viscose, and blends, paper coloration (tissue, packaging, printing grades), and leather finishing. Within the direct yellow dye sub-class, procurement decisions typically involve evaluation against Direct Yellow 11, Direct Yellow 86, Direct Yellow 28, and Direct Yellow 8—each offering distinct performance trade-offs that preclude simple substitution.

Why Direct Yellow 12 Cannot Be Swapped Blindly for Direct Yellow 11, 86, or 28 in Industrial Dyeing and Paper Manufacturing


Despite sharing the direct dye classification and azo chromophoric structure, Direct Yellow 12 differentiates itself from even its closest in-class analogs—Direct Yellow 11, Direct Yellow 86, and Direct Yellow 28—through a constellation of quantifiable performance parameters that directly impact process design, color yield, and end-product durability. Critical divergences include opposing dyeing temperature optima (30–40°C affinity-controlled exhaustion for DY12 versus 100°C for DY28), dramatically different light fastness profiles (ISO grade 2–4 for DY12 versus 6–7 for DY86), a unique low-temperature gelation behavior (≤15°C at 2% concentration) that governs both storage handling and dye bath cooling protocols, and application-specific capabilities such as ground-color discharge printability and dead cotton coverage that are not universally present across the direct yellow portfolio [1]. These are not marginal differences; they define fundamentally incompatible processing windows and fitness-for-purpose in distinct industrial segments. The quantitative evidence below establishes exactly where DY12 holds a demonstrable, measurable advantage—or where a competitor may be objectively superior—so that procurement can be anchored to verifiable technical selection criteria rather than nominal class membership.

Direct Yellow 12 (CAS 2870-32-8): Head-to-Head Quantitative Differentiation Against Closest Analogues for Scientific Sourcing Decisions


Maximum Dyeing Exhaustion Temperature: Direct Yellow 12 Operates at 30°C Versus 100°C for Direct Yellow 28

In a direct head-to-head comparison within a single authoritative textile coloration textbook, C.I. Direct Yellow 12 exhibits maximum dyebath exhaustion at 30°C, placing it in the low-temperature dyeing sub-class alongside Direct Red 81 (60°C), in stark contrast to Direct Yellow 28 which requires 100°C for maximum exhaustion [1]. Additionally, multiple commercial technical datasheets confirm that DY12's affinity for cellulose fibers is maximal at 40°C, and industrial dyeing protocols explicitly recommend natural cooling of the dye bath to 40°C after the dyeing phase to drive exhaustion to completion . This 60–70°C temperature gap relative to DY28 translates into materially lower steam energy consumption, compatibility with open jig dyeing machinery (which cannot exceed ~85°C), and reduced fiber degradation risk for temperature-sensitive cellulosic substrates.

Direct dye exhaustion substantivity temperature cellulose dyeing energy-efficient dyeing

Unique Low-Temperature Gelation: 2% Aqueous Solution of Direct Yellow 12 Forms a Gel at ≤15°C—Not Observed for Direct Yellow 11 or Direct Yellow 86

A distinctive and industrially significant physical property of Direct Yellow 12 is its thermoreversible gelation: 1 g of dye dissolved in 50 mL water (2% w/v solution) solidifies into a gel upon cooling to ≤15°C, earning this compound its Chinese commercial name 'frozen yellow' (冻黄) . This behavior is consistently documented across multiple independent vendor datasheets and chemical databases and represents a defining physical characteristic of the compound . By contrast, technical literature for Direct Yellow 11 (stilbene class, C.I. 40000) and Direct Yellow 86 report no equivalent low-temperature gelation phenomenon; their solutions remain liquid under identical conditions. This gelation property imposes specific storage and handling requirements (avoidance of cold storage, pre-warming before use, controlled dye-bath temperature management) that are absent for DY11 or DY86, yet simultaneously enables a unique process advantage: controlled cooling of the exhausted dye bath below 15°C can be used as a physical 'locking' mechanism.

Dye solubility gelation behavior physical property handling and storage

Light Fastness Deficit as a Procurement-Decisive Filter: Direct Yellow 12 Rated ISO Grade 2–4 Versus Grade 6–7 for Direct Yellow 86

Multiple vendor technical datasheets consistently assign Direct Yellow 12 a light fastness (Xenon arc, ISO 105-B02) of grade 2 to 4, depending on dyeing depth and substrate, with typical values reported as grade 2 at standard depth . In direct cross-study comparison, Direct Yellow 86 (a direct dye engineered for higher fastness) achieves light fastness ratings of 6–7 under identical ISO testing conditions . Direct Yellow 11 occupies an intermediate position at grade 3–4 under Xenotest [1]. This 3–5 grade differential (on the 1–8 ISO grey scale) between DY12 and DY86 is not a marginal difference: each full grade represents approximately a doubling of the radiant exposure required to produce a perceptible color change. Consequently, DY12 is structurally unsuited for applications demanding prolonged sunlight or UV exposure—such as automotive textiles, outdoor upholstery, or export apparel—where DY86 is the empirically validated choice. Conversely, for indoor paper packaging, tissue, and short-lifecycle textile products, DY12's moderate light fastness is fully adequate and often economically preferable.

Light fastness ISO 105-B02 color durability application suitability

Ground-Color Discharge Printing Capability: Direct Yellow 12 Rated 'Very Good' for Discharge Performance—A Process-Specific Differentiator

Direct Yellow 12 is consistently characterized in manufacturer technical literature as possessing excellent dischargeability—a property enabling its use as a ground color in discharge printing processes on cotton, viscose, and silk fabrics . The dye can be applied as a solid ground shade and subsequently discharged (chemically destroyed in selected areas using reducing agents) to create pattern effects, particularly in combination with direct printing techniques. Urea addition is specified for deep-shade dissolution during printing [1]. While quantitative discharge rating scales are not uniformly standardized across the direct dye industry, the explicit designation of 'excellent discharge performance' (拔染性很好) in multiple independent Chinese technical datasheets and dye application guides for DY12 contrasts with the absence of equivalent discharge claims for Direct Yellow 11 in its primary technical documentation [2]. This makes DY12 a specified candidate for discharge-printed textiles and silk products where ground-color dischargeability is a process requirement, while DY11 is generally cited for solid-shade exhaust dyeing applications only.

Discharge printing ground color textile printing process compatibility

Dead Cotton and Uneven Viscose Coverage: A Structural Advantage for Dyeing Low-Quality or Heterogeneous Cellulosic Substrates

A differentiating performance attribute of Direct Yellow 12, documented across multiple Chinese dye manufacturer datasheets and textile application guides, is its 'certain covering power for dead cotton fibers and uneven viscose' (对死棉纤维和不匀黏胶具有一定的遮盖力) [1]. Dead cotton (immature, non-dyeable fiber neps) and viscose yarn with uneven quality represent significant commercial dyeing challenges, as undyed white specks degrade fabric appearance and reduce first-quality yield. While systematic inter-dye dead cotton coverage rating studies covering >100 direct dyes have established that coverage ability correlates with molecular weight, hydrogen-bonding group count, and dye linearity [2], Direct Yellow 12—with its relatively high molecular weight (680.66 g/mol), eight hydrogen-bond-capable sulfonate groups, and stilbene-based extended linear geometry—is structurally predisposed to this property. The combination of good migration/leveling properties and dead cotton coverage makes DY12 particularly suitable for lower-grade cotton knitwear, fleece fabrics, and viscose blends where fiber quality inconsistency is a known production risk factor.

Dead cotton coverage viscose uniformity neps coverage dyeing quality

Aqueous Solubility Comparison: 30 g/L at 80°C for Direct Yellow 12 Versus 40 g/L at 90°C for Direct Yellow 11—Implications for Continuous Paper Dyeing

Under standard vendor-reported conditions, Direct Yellow 12 exhibits an aqueous solubility of 30 g/L at 80°C , whereas Direct Yellow 11 (RYBACEL YELLOW D3R, C.I. 40000) achieves 40 g/L at 90°C [1]. While DY11 is measurably more soluble at its slightly higher measurement temperature, the practical significance of this difference is application-context-dependent. In continuous paper dyeing operations—where DY12 is the industry-preferred direct yellow precisely because of its golden-yellow shade purity—a solubility of 30 g/L at 80°C is fully sufficient for standard stock solution preparation and continuous metering [2]. The solubility value is also notably higher than many competitive direct dyes in the same application space. However, for high-concentration liquid dye formulations or deep-shade textile exhaust dyeing at very low liquor ratios, DY11's 33% higher solubility may confer a marginal operational advantage, provided its inferior light fastness is acceptable.

Dye solubility paper dyeing continuous dyeing liquor preparation

Direct Yellow 12 (Chrysophenine GX): Evidence-Backed Industrial and Research Deployment Scenarios Based on Quantitative Performance Differentiation


Continuous Paper Dyeing: Golden-Yellow Shade for Tissue, Packaging, and Printing Paper Grades

Grounded in Direct Yellow 12's industry-recognized status as the 'first choice for the paper industry' and its 30 g/L solubility at 80°C suitable for continuous metered dyeing [1], this scenario covers the coloration of tissue paper, packaging paperboard, and printing-grade paper where a clean golden-yellow (non-reddish, non-greenish) shade is commercially valued. DY12's moderate light fastness (grade 2–4) is fully adequate for indoor paper products with limited UV exposure , while its high affinity for cellulose at 40°C enables efficient dye uptake in the short contact times characteristic of continuous paper machine operations. The absence of gelation concerns at process temperatures above 15°C eliminates the handling constraint that governs cold-weather storage.

Discharge Printing of Cotton and Viscose Textiles: Ground Color with Proven Dischargeability

This application leverages DY12's explicitly documented 'very good' discharge performance for ground-color discharge printing . In this process, the fabric is first piece-dyed or printed with DY12 as a solid ground shade, then selected areas are chemically discharged using reducing agents to create patterned effects. The dye's good migration and leveling properties ensure uniform ground-color application, while its high dye uptake rate and recommended post-dyeing cooling to 40°C maximize color yield before the discharge step . This scenario is particularly relevant for decorative cotton and viscose fabrics destined for markets where discharge-printed designs command premium pricing.

Dyeing of Variable-Quality Cotton Knitwear and Fleece: Dead Cotton Coverage for First-Quality Yield Enhancement

For dyehouses processing cotton knitwear, fleece fabrics, and blankets where raw fiber quality may include immature (dead) cotton neps, DY12's documented covering power for dead cotton and uneven viscose provides a direct first-quality yield advantage. The recommended dyeing protocol—exhaust dyeing with salt addition, followed by natural bath cooling to 40°C to drive maximum exhaustion —aligns with standard direct dyeing equipment. The combination of good leveling, high uptake, and dead cotton coverage makes DY12 a technically justified selection over DY11 (which has documented poor leveling and migration) for this cost-sensitive production segment.

Low-Temperature Energy-Conscious Dyeing: Exploiting the 30–40°C Exhaustion Window

Building on the textbook-documented maximum exhaustion temperature of 30°C [2] and the vendor-confirmed affinity peak at 40°C , this scenario targets dyehouses seeking to reduce steam consumption and carbon footprint through low-temperature processing. The 60–70°C gap between DY12's optimal exhaustion temperature and that of Direct Yellow 28 (100°C) represents a directly calculable energy saving per dyeing cycle. Additionally, for open jig dyeing machines that cannot maintain temperatures above 85°C, DY12's low-temperature profile makes it technically feasible where DY28 (requiring 100°C) cannot be effectively deployed. This scenario is applicable to cotton, viscose, and their blends dyed in atmospheric equipment.

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